![molecular formula C19H22N2O6 B14263000 4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) CAS No. 156695-51-1](/img/structure/B14263000.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzamide groups connected by a pentane-1,5-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) typically involves the reaction of 4-hydroxybenzamide with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroxybenzamide attack the bromine atoms of the dibromopentane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxybenzamide groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Pentane-1,5-diylbis(oxy)]dibenzimidamide: Similar structure but with imidamide groups instead of hydroxybenzamide groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Similar structure but with aniline groups instead of hydroxybenzamide groups.
Pentamidine isethionate: An aromatic diamidine with a similar linker but different functional groups.
Uniqueness
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is unique due to its specific combination of hydroxybenzamide groups and the pentane-1,5-diylbis(oxy) linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
156695-51-1 |
|---|---|
Fórmula molecular |
C19H22N2O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-hydroxy-4-[5-[4-(hydroxycarbamoyl)phenoxy]pentoxy]benzamide |
InChI |
InChI=1S/C19H22N2O6/c22-18(20-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(23)21-25/h4-11,24-25H,1-3,12-13H2,(H,20,22)(H,21,23) |
Clave InChI |
MELDJAWHJYNMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NO)OCCCCCOC2=CC=C(C=C2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


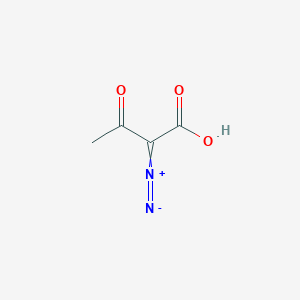
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
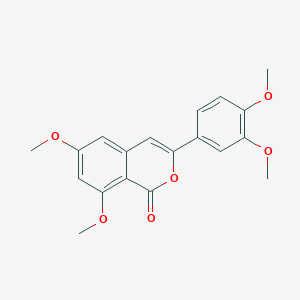
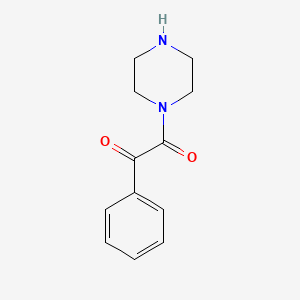

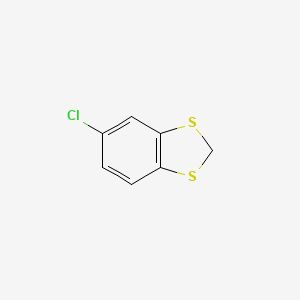
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
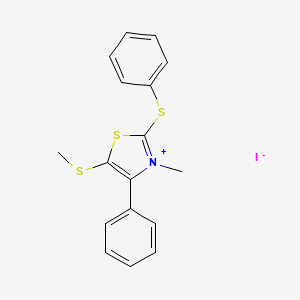

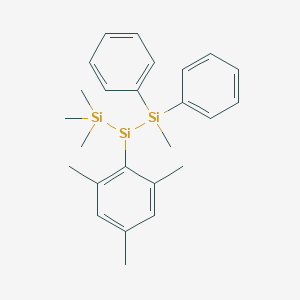
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
